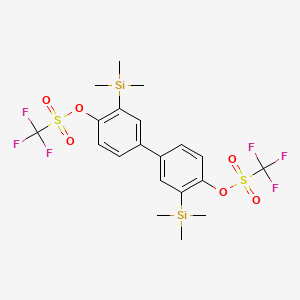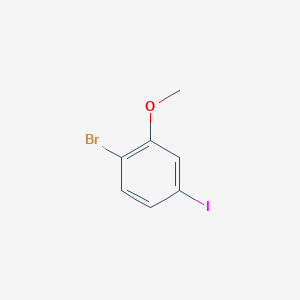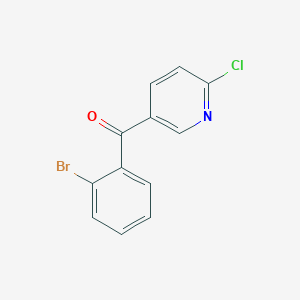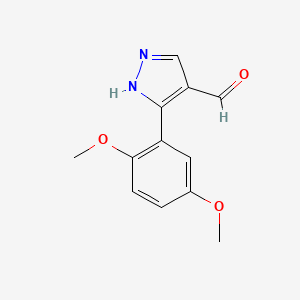
Pyrocatechol
Overview
Description
Pyrocatechol, also known as catechol, is a benzenediol with the formula C6H4(OH)2 . It is a crystalline phenol obtained by pyrolysis of various natural substances such as resins and lignins, but it is usually made synthetically . It is used in inks, photography, dyes, leather tanning, and as a light stabilizer and antioxidant .
Synthesis Analysis
Pyrocatechol can be prepared by fusing ortho-phenolsulphonic acid, o-chlorphenol, o-bromophenol, and o-phenoldisulphonic acid with potash . Another method involves the alkylation of pyrocatechol with 4-chloromethyl-1,3-dioxolane .
Molecular Structure Analysis
Catechol is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols . The 3-D structure of catechol has been modeled using various methods and validated by the Ramachandran plot .
Chemical Reactions Analysis
Basic solutions of catechol react with iron (III) to give the red [Fe(C6H4O2)3]3-. Ferric chloride gives a green coloration with the aqueous solution, while the alkaline solution rapidly changes to a green and finally to a black color on exposure to the air .
Physical And Chemical Properties Analysis
Catechol occurs as feathery white crystals that are very rapidly soluble in water . It has a faint, phenolic odor and a density of 1.344 g/cm3 in its solid state . The melting point is 105 °C and the boiling point is 245.5 °C . It is soluble in water, very soluble in pyridine, and soluble in chloroform, benzene, CCl4, ether, and ethyl acetate .
Scientific Research Applications
Pharmaceutical Analysis
Pyrocatechol Violet, a derivative of Pyrocatechol, has been utilized in the spectrophotometric determination of paracetamol in pharmaceutical forms. This method is based on the reaction of Pyrocatechol Violet with paracetamol under basic conditions to form an ion-pair complex, which can be measured at an absorption maximum of 652 nm .
Anti-inflammatory Applications
Pyrocatechol has been identified as a component of coffee that suppresses inflammatory responses. It inhibits the activation of NF-κB and activates Nrf2, which are key players in the inflammatory process. This discovery points towards the potential use of Pyrocatechol in anti-inflammatory therapies .
Chemical Synthesis
In organic synthesis, compounds like Pyrocatechol are often used as building blocks for more complex molecules. Their benzylic positions are reactive sites that can undergo various chemical reactions, such as free radical bromination or nucleophilic substitution .
Mechanism of Action
Safety and Hazards
Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans . In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced . Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals . The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen .
properties
IUPAC Name |
3-methoxy-5-prop-2-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIIRUKUMCZDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464323 | |
| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
CAS RN |
4055-72-5 | |
| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pyrocatechol?
A1: Pyrocatechol, also known as 1,2-dihydroxybenzene or 2-hydroxyphenol, has the molecular formula C6H6O2 and a molecular weight of 110.11 g/mol.
Q2: What spectroscopic techniques are useful for characterizing pyrocatechol?
A2: Several spectroscopic methods are valuable for characterizing pyrocatechol, including:
- Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule, including the arrangement of atoms and their connectivity. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the molecule and can be used to study its interactions with other compounds. [, , ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Detects and analyzes molecules with unpaired electrons, such as free radicals generated during pyrocatechol oxidation. []
Q3: How does pyrocatechol interact with silica gel in aqueous alkaline solutions?
A3: Research suggests that pyrocatechol adsorbs to the silica gel surface in a Langmuir-type manner. The dissolution rate of silica gel increases with increasing pyrocatechol concentration, with four moles of pyrocatechol required to dissolve one mole of SiO2. []
Q4: How does pyrocatechol affect the pre-oscillatory period of the Bray-Liebhafsky reaction?
A4: Adding pyrocatechol to the Bray-Liebhafsky reaction during its pre-oscillatory phase induces an immediate onset of oscillations. The time between the first and second oscillations increases proportionally with the concentration of added pyrocatechol. This sensitivity to perturbation makes the Bray-Liebhafsky reaction potentially useful for pyrocatechol detection. []
Q5: Can pyrocatechol be used to stabilize staining reagents in neurohistochemistry?
A5: Yes, pyrocatechol acts as a stabilizing agent for the oxidation products of o-tolidine and o-dianisidine in specific buffer solutions, enhancing their use in detecting horseradish peroxidase (HRP) for neuronal labeling. This results in a more robust and visually clear staining compared to traditional diaminobenzidine methods. []
Q6: How does pyrocatechol interact with iron oxide in the presence of sodium thiosulfate?
A6: In an aqueous solution containing iron oxide and sodium thiosulfate, pyrocatechol undergoes autoxidation and coordinates with Fe3+ ions. The thiosulfate plays a crucial role in stabilizing the pyrocatechol oxidation products, specifically o-semiquinones, forming a complex characterized as [CTA][Fe(SQ)2(Cat)]. []
Q7: What are some applications of pyrocatechol in chemical synthesis?
A7: Pyrocatechol serves as a versatile building block in organic synthesis, including the production of:
- Watermelon ketone: A flavor compound with a sweet, fruity aroma. []
- 3,4-dihydroxyphenyl-L-alanine (L-DOPA): A precursor to dopamine used in treating Parkinson's disease. []
Q8: Can pyrocatechol be used to enhance the synthesis of zeolites?
A8: Yes, introducing pyrocatechol during zeolite synthesis can lead to larger crystals with improved morphology. It is believed to act as a complexing agent for silicon, influencing crystal growth kinetics. [, ]
Q9: How does pyrocatechol affect the properties of Portland cement mortars exposed to sulfate attack?
A9: Pyrocatechol, particularly due to its chelating ability with aluminum ions, can enhance the resistance of Portland cement mortars containing aluminum sulfate against sulfate attack. It is suggested that pyrocatechol promotes the formation of less destructive ettringite crystals within the cement matrix, thereby mitigating detrimental deformations. []
Q10: Can pyrocatechol be used for analytical purposes?
A10: Yes, pyrocatechol finds applications in analytical chemistry, including:
- Spectrophotometric determination of tin: It forms a colored complex with tin, allowing its quantification in canned food products. [, ]
- Spectrophotometric determination of molybdenum: Pyrocatechol violet, in combination with bovine serum albumin, forms a complex with molybdenum(VI), enabling its sensitive detection in various samples. []
- Photometric determination of yttrium: A boron-pyrocatechol violet complex can be used for the selective determination of yttrium in the presence of lanthanum and cerium. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















